2-(2H-1,3-benzodioxol-5-yloxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide
Description
2-(2H-1,3-Benzodioxol-5-yloxy)-N-{4-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide is an acetamide derivative featuring a benzodioxolyloxy group linked to a pyridazine-phenyl scaffold substituted with pyrrolidine. Benzodioxole and pyridazine moieties are commonly associated with interactions targeting enzymes or receptors, such as kinase inhibition or neurotransmitter modulation . The pyrrolidine substituent may enhance solubility and binding affinity due to its basic nitrogen and conformational flexibility.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-23(14-29-18-7-9-20-21(13-18)31-15-30-20)24-17-5-3-16(4-6-17)19-8-10-22(26-25-19)27-11-1-2-12-27/h3-10,13H,1-2,11-12,14-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYPXCJDMRWNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}acetamide has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a benzodioxole moiety, a pyridazine ring, and a pyrrolidine group. This structural diversity is believed to contribute to its multifaceted biological activities.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, it was tested against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, demonstrating growth inhibition at concentrations as low as 0.3 µM .
| Activity Type | Target Cell Lines | IC50 (µM) |
|---|---|---|
| Anti-inflammatory | Not specified | Not specified |
| Anticancer | MV4-11, MOLM13 | 0.3 - 1.2 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzodioxole component may interact with various signaling pathways involved in inflammation and cell proliferation. For example, compounds with similar structures have been shown to modulate the MAPK/ERK signaling pathway, which is crucial in cancer progression .
Study on Acute Lung Injury
A notable study explored the efficacy of similar compounds in treating acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The findings indicated that compounds structurally related to this compound could effectively reduce inflammation and improve lung function in animal models .
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly inhibit cell proliferation in various cancer models. For example, it was effective against several lines with known mutations associated with poor prognosis .
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct studies on the target compound are absent in the evidence, trends from analogs suggest:
- Kinase Inhibition : Pyridazine derivatives often target kinases (e.g., VEGF-R, EGFR), with pyrrolidine enhancing ATP-binding pocket interactions .
- Metabolic Stability : The benzodioxole group may reduce CYP450-mediated metabolism compared to methoxy-substituted analogs .
- Toxicity Risks : Pyrrolidine’s basicity could increase hERG channel binding risk, necessitating cardiac safety profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
